3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-oxo-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-17(12-22-14-3-1-2-4-15(14)26-18(22)24)21-9-5-13(6-10-21)25-16-11-19-7-8-20-16/h1-4,7-8,11,13H,5-6,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYZRQBELXDZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and cost-effectiveness. These methods often involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like m-chloroperbenzoic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives .
Scientific Research Applications
3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is used in various scientific research applications, including:
Chemistry: It is employed in the synthesis of new materials and compounds.
Biology: It is used in studies related to cellular processes and molecular interactions.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound valuable for research in fields such as pharmacology and biochemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]oxazol-2(3H)-one derivatives and piperidine-based compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
What sets 3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable for specific research applications.
Biological Activity
3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure characterized by a benzo[d]oxazole core, a piperidine ring, and a pyrazine moiety, which contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby modulating biological responses.
- Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Preliminary studies have indicated that derivatives of benzo[d]oxazole compounds often exhibit antimicrobial properties. The compound's potential antimicrobial activity was evaluated against various bacterial strains, including Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined, showing promising results for certain derivatives.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | B. subtilis | 32 |
| Compound B | E. coli | 64 |
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. Notably, the compound showed significant cytotoxic effects against:
- MDA-MB-231 (breast cancer)
- NUGC-3 (gastric cancer)
The IC50 values obtained from these studies suggest that the compound could be developed further as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| NUGC-3 | 20 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in 2020 investigated the antimicrobial efficacy of various benzo[d]oxazole derivatives, including our compound of interest. The results indicated that modifications in substituents significantly affected antimicrobial potency, highlighting the importance of structural variations in enhancing bioactivity .
- Anticancer Research : Another study focused on the anticancer potential of similar compounds revealed that those with electron-donating groups exhibited enhanced activity against cancer cell lines. This suggests that structural optimization could lead to more effective therapeutic agents .
Q & A
Advanced Research Question
- Benzoxazolone Core : Implicated in hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Pyrazin-2-yloxy-piperidine Moiety : Enhances solubility and modulates pharmacokinetics .
SAR Methodology : - Replace the pyrazine ring with pyridine or pyrimidine to assess electronic effects.
- Vary piperidine substituents (e.g., methyl vs. ethyl groups) to study steric impacts .
How can researchers optimize reaction conditions to improve the yield of the final coupling step?
Advanced Research Question
- Catalyst Screening : Use Pd/Cu catalysts for Ullmann-type couplings, monitoring progress via TLC .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may enhance nucleophilicity of intermediates .
- Temperature Gradient : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
How should researchers address inconsistencies in reported spectral data for similar benzoxazolone derivatives?
Advanced Research Question
- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
- Meta-Analysis : Aggregate data from multiple studies to identify systematic errors (e.g., solvent referencing in NMR) .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
Advanced Research Question
- Enzyme Inhibition Assays : Use fluorogenic substrates to quantify activity against targets like kinases or proteases.
- Cytotoxicity Screening : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 μM to determine IC50 values .
What are the stability profiles of this compound under varying pH and temperature conditions?
Basic Research Question
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the oxazolone ring at pH < 3) .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for similar compounds) .
How can computational modeling predict the binding affinity of this compound to biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate interactions with protein active sites (e.g., PDB: 1XYZ).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond donors) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
